molecular formula C10H9F2NO3 B2974763 Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate CAS No. 1901844-00-5

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate

Cat. No.: B2974763
CAS No.: 1901844-00-5
M. Wt: 229.183
InChI Key: GNOXMWWLLRXKQT-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is an organic compound with the molecular formula C10H9F2NO3 It is characterized by the presence of a difluorophenyl group attached to a carbamoyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate typically involves the reaction of 2,5-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 2,5-difluoroaniline attacks the carbonyl carbon of methyl chloroacetate, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is typically carried out under reflux conditions to ensure complete conversion of reactants to the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity towards certain molecular targets, while the carbamoyl acetate moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
  • Methyl 2-[(3,5-difluorophenyl)carbamoyl]acetate
  • Methyl 2-[(2,5-dichlorophenyl)carbamoyl]acetate

Comparison: Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct physicochemical properties and biological activities, making it a valuable compound for targeted research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 3-(2,5-difluoroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXMWWLLRXKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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